Undeca-1,3,5,8-tetraene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38533-54-9 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
undeca-1,3,5,8-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3 |
InChI Key |
JXRWPVZILDJGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CC=CC=C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Undeca 1,3,5,8 Tetraene
Biological Sources and Ecological Relevance
Isolation from Marine Organisms (e.g., Dictyopteris genus)
Undeca-1,3,5,8-tetraene has been primarily isolated from marine brown algae belonging to the genus Dictyopteris. These seaweeds are known for their characteristic strong odor, which is largely attributed to a complex mixture of volatile C11 hydrocarbons, including various isomers of undecatetraene. Research has identified specific isomers, such as (3E,5Z,8Z)-undeca-1,3,5,8-tetraene, within the essential oils of these algae. The presence of this and other related C11 hydrocarbons is a chemotaxonomic marker for the Dictyopteris genus. The isolation and characterization of these compounds have been crucial in understanding the chemical ecology of these marine organisms.
| Biological Source | Compound Isolated | Reference |
| Dictyopteris genus | This compound | Pettus & Moore, 1970 |
| Dictyopteris acrostichoides | (3E,5Z,8Z)-undeca-1,3,5,8-tetraene | Wirth et al., 1992 |
Role as Algal Pheromones and Chemical Signals
The ecological significance of this compound lies in its role as an algal pheromone. In the marine environment, where visual cues can be limited, chemical signals are vital for reproduction and other interactions. Female gametes of many brown algae species release specific hydrocarbon pheromones to attract motile male gametes, ensuring successful fertilization. This compound is a component of these pheromone bouquets, acting as a chemical attractant. The specific blend of isomers and their concentrations can contribute to species-specific recognition, preventing cross-breeding between different algal species. This chemical signaling is a fundamental aspect of the life cycle and reproductive strategy of these marine algae.
Mechanistic Elucidation of Biosynthetic Routes
The biosynthesis of this compound and other C11 hydrocarbons in brown algae is a complex process that starts from common fatty acid precursors and involves a series of remarkable enzymatic reactions.
Precursor Identification and Metabolic Pathways (e.g., Dodeca-3,6,9-trienoic Acid, Eicosanoids)
The biosynthetic pathways for C11 hydrocarbons in algae are thought to originate from polyunsaturated fatty acids. In brown algae, it is proposed that icosanoids (C20 fatty acids) serve as the primary precursors. These fatty acids undergo oxidative cleavage to yield the characteristic C11 hydrocarbon skeleton. In some other organisms, such as higher plants that also produce C11 hydrocarbons, dodeca-3,6,9-trienoic acid (a C12 fatty acid) has been identified as a key precursor. The general metabolic pathway involves the enzymatic conversion of these fatty acids into highly reactive intermediates that are then poised to undergo further transformations.
| Precursor Family | Example Precursor | Organism Type |
| Icosanoids | Arachidonic Acid (C20:4) | Brown Algae |
| Dodec-polyenoic acids | Dodeca-3,6,9-trienoic Acid (C12:3) | Higher Plants |
Pericyclic Reactions in Biosynthesis (e.g.,nih.govresearchgate.net-Hydrogen Shifts,db-thueringen.dedb-thueringen.de-Sigmatropic Rearrangements, Electrocyclic Ring Closures)
A hallmark of the biosynthesis of this compound and related algal pheromones is the involvement of pericyclic reactions. These are concerted reactions that occur through a cyclic transition state and are known for their high degree of stereospecificity. While the precise enzymatic machinery is still under investigation, the structures of the final products strongly suggest the occurrence of these sophisticated chemical transformations.
db-thueringen.dedb-thueringen.de-Sigmatropic Rearrangements: While less commonly cited in this specific context, sigmatropic rearrangements, in general, are crucial. A well-documented example in the biosynthesis of related algal pheromones is the dntb.gov.uadntb.gov.ua-sigmatropic rearrangement (Cope rearrangement). It is plausible that other types of sigmatropic shifts, such as db-thueringen.dedb-thueringen.de rearrangements, could be involved in generating the specific double bond geometry of this compound from a larger precursor.
Electrocyclic Ring Closures: These reactions involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. In the broader context of C11 hydrocarbon biosynthesis in algae, electrocyclic reactions are proposed to be involved in the formation of cyclic pheromones. It is possible that intermediates on the pathway to the acyclic this compound could also be influenced by competing electrocyclic pathways.
nih.govresearchgate.net-Hydrogen Shifts: Specific details on nih.govresearchgate.net-hydrogen shifts in the direct biosynthesis of this compound are not extensively documented. However, hydrogen shifts are a common feature in the rearrangement of unsaturated systems and could play a role in the isomerization of double bonds to achieve the final, biologically active stereochemistry of the pheromone.
Computational Approaches to Biosynthetic Pathway Prediction
The complexity and transient nature of the intermediates in pericyclic reactions make their experimental study challenging. Computational chemistry has emerged as a powerful tool to investigate these reaction mechanisms. By modeling the potential energy surfaces of proposed biosynthetic pathways, researchers can predict the feasibility of certain reactions and the stereochemical outcomes. For instance, computational studies can help to determine whether a proposed db-thueringen.dedb-thueringen.de-sigmatropic rearrangement or an electrocyclic ring closure is energetically favorable under biological conditions. While specific computational studies focusing solely on the biosynthesis of this compound are not abundant in the literature, the principles derived from computational modeling of other natural product biosyntheses involving pericyclic reactions provide a framework for understanding its formation. These theoretical approaches are invaluable for generating hypotheses and guiding future experimental investigations into the enzymatic control of these remarkable transformations.
Advanced Synthetic Methodologies for Undeca 1,3,5,8 Tetraene and Analogues
Retrosynthetic Analysis Strategies for Complex Polyene Architectures
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com This approach is particularly valuable for complex polyenes, where multiple synthetic routes are often possible. wikipedia.orgnih.gov
Identification of Key Disconnections and Strategic Bonds
The initial step in the retrosynthetic analysis of a polyene like undeca-1,3,5,8-tetraene involves identifying key disconnections. These are strategic bond breakages that simplify the target molecule into readily accessible precursors. wikipedia.org For polyenes, disconnections are often made at the carbon-carbon double bonds, leading to smaller alkenyl or alkynyl fragments. A powerful strategy for forming dienes and more extended conjugated systems is through cross-coupling reactions catalyzed by transition metals, which form bonds between two sp2 hybridized carbon centers. youtube.com
A common retrosynthetic approach for polyenes involves disconnections that lead to smaller, more manageable building blocks. For instance, a tetraene can be dissected into two dienyl units. nih.gov This strategy minimizes the length of unstable polyenyl intermediates. nih.gov The choice of disconnection is guided by the availability of reliable and stereocontrolled methods for forming the corresponding bond in the forward synthesis.
Design of Convergent and Linear Synthetic Sequences
Based on the identified disconnections, a synthetic route can be designed as either a linear or a convergent sequence.
A standardized retrosynthetic algorithm can be applied to diverse polyene natural products, demonstrating the effectiveness of a building-block-based approach. nih.gov This often involves iterative cross-coupling reactions to assemble the polyene chain. nih.gov
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Linear | Sequential transformation of starting materials. | Conceptually simple. | Lower overall yield for long sequences. |
| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, greater efficiency. | Requires more planning and parallel synthesis efforts. |
Stereoselective and Stereospecific Synthetic Approaches
A critical aspect of polyene synthesis is the control of stereochemistry, including the geometry of the double bonds (E/Z) and the configuration of any chiral centers.
Control of Olefin Geometry in Polyene Construction (E/Z Stereocontrol)
Achieving precise control over the E/Z geometry of double bonds is paramount in polyene synthesis, as the biological activity and physical properties of the molecule are often dependent on its stereochemistry. nih.gov Several methods are employed to achieve this control:
Stereoselective Olefination Reactions: Classic reactions like the Wittig, Horner-Wadsworth-Emmons, and Julia olefinations are commonly used to create double bonds. nih.gov However, these methods can sometimes lack complete stereocontrol. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions: Methods involving organozinc, organotin, organosilicon, and organoboron reagents offer the advantage of stereospecificity, where the stereochemistry of the starting materials is retained in the product. nih.gov
Ring-Closing Metathesis (RCM): The introduction of a silyl group to one of the internal olefin positions in a di-olefinic substrate can effectively control the resulting olefin geometry in RCM, favoring the formation of E-silyl alkene products. nih.govnih.gov Subsequent protodesilylation can then yield Z-macrocycles. nih.govnih.gov
Sequential C-H Functionalization: Chelation-assisted sequential C-H functionalization of E-styrenes with simple alkenes and alkynes can produce tri- and tetrasubstituted 1,3-dienes and tetra- and pentasubstituted 1,3,5-trienes with excellent regio- and stereoselectivity, achieving up to >99/1 E/Z selectivity. nih.govresearchgate.net
| Method | Description | Stereochemical Outcome |
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide. | Can be tuned to favor either E or Z isomers. |
| Horner-Wadsworth-Emmons | Reaction of an aldehyde or ketone with a phosphonate carbanion. | Generally favors the E-isomer. |
| Suzuki Coupling | Cross-coupling of an organoboron compound with an organohalide. | Stereospecific, retaining the geometry of the starting materials. |
| Ring-Closing Metathesis | Intramolecular olefin metathesis to form a cyclic compound. | Can be controlled by catalyst selection and substrate design. nih.govnih.gov |
Enantioselective Methodologies for Chiral Undecatetraene Derivatives
For chiral undecatetraene derivatives, enantioselective synthesis is crucial to obtain a single enantiomer. This is often achieved through:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step. nih.gov
Chiral Catalysts: Enantioselective catalysis employs a chiral catalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. princeton.edunih.gov Organocatalysis, for instance, can be used for the enantioselective construction of multiple C-C bonds and contiguous stereocenters. princeton.edu
Substrate-Controlled Diastereoselection: In some cases, the inherent chirality of the substrate can be used to control the stereochemistry of subsequent reactions.
The synthesis of complex polyene antibiotics often involves the enantioselective preparation of key fragments using readily available chiral reagents, followed by their convergent coupling. organic-chemistry.org
Catalytic and Stoichiometric Transformations in Polyene Synthesis
Both catalytic and stoichiometric transformations play vital roles in the synthesis of polyenes.
Catalytic Methods: Transition metal catalysis is a cornerstone of modern polyene synthesis. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used for the stereospecific formation of carbon-carbon bonds. youtube.com Ring-opening metathesis polymerization (ROMP) using well-defined catalysts can also be employed for the controlled synthesis of polyenes. osti.gov Palladium-catalyzed oxidative C–C bond forming cascade reactions of allenes can afford functionalized cross-conjugated polyenes with high regio- and stereoselectivity. acs.org
Stoichiometric Methods: While catalytic methods are often preferred for their efficiency, stoichiometric reagents are still essential for many transformations in polyene synthesis. These include olefination reactions and the use of protecting groups to mask reactive functional groups during the synthesis.
Recent advancements have focused on developing more efficient and selective catalytic systems. For example, chelation-assisted, palladium-catalyzed sequential C-H functionalization provides a powerful tool for the construction of complex polyenes. nih.govresearchgate.net
| Transformation | Reagent/Catalyst | Purpose |
| Suzuki Coupling | Palladium catalyst, Organoboron reagent | C-C bond formation |
| Negishi Coupling | Palladium catalyst, Organozinc reagent | C-C bond formation |
| Stille Coupling | Palladium catalyst, Organotin reagent | C-C bond formation |
| Ring-Opening Metathesis | Ruthenium or Molybdenum catalysts | Polymerization/synthesis of polyenes |
| C-H Functionalization | Palladium catalyst | Direct formation of C-C bonds |
Wittig and Related Olefination Reactions for Carbon-Carbon Double Bond Formation
The Wittig reaction and its variants are cornerstone methods for the stereoselective synthesis of alkenes, making them highly suitable for constructing the polyene backbone of molecules like this compound. gchemglobal.comwikipedia.orglumenlearning.com The classical Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine oxide. wikipedia.orglumenlearning.com A key advantage of this method is the unambiguous placement of the double bond. lumenlearning.com
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (where the R group is alkyl or H) typically react under kinetic control to produce predominantly Z-alkenes. wikipedia.orgorganic-chemistry.org
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) react under thermodynamic control, leading to the formation of predominantly E-alkenes. wikipedia.orgorganic-chemistry.org
A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.org This method utilizes phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org The HWE reaction almost exclusively produces E-alkenes, offering excellent stereocontrol. wikipedia.orgnih.gov A major advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org The versatility of the HWE reaction allows for the coupling of a wide variety of phosphonates and carbonyl compounds, making it a powerful tool for synthesizing complex polyenes. researchgate.net
For the synthesis of a specific isomer of this compound, a carefully planned sequence of Wittig or HWE reactions would be employed, choosing the appropriate ylide or phosphonate to control the stereochemistry of each newly formed double bond. For instance, a convergent synthesis could involve coupling smaller, stereodefined fragments to build the final tetraene structure.
Olefin Metathesis in Macrocyclization and Acyclic Synthesis
Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org This Nobel Prize-winning reaction has found broad applications in the synthesis of complex molecules, including polyenes and macrocycles. wikipedia.org
Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from acyclic dienes. organic-chemistry.orgsigmaaldrich.com This methodology is particularly powerful for the synthesis of macrocycles, including those containing polyene fragments. nih.gov The reaction is often driven forward by the release of a volatile small molecule, such as ethylene, when terminal alkenes are used. organic-chemistry.orgharvard.edu RCM has been successfully used to create rings ranging from five to over 30 atoms. organic-chemistry.org The development of highly active and functional-group-tolerant catalysts, such as the Grubbs catalysts, has made RCM a go-to method for macrocyclization in natural product synthesis. nih.govharvard.edu The synthesis of the RNA polymerase inhibitor ripostatin B, a macrolide with a doubly skipped triene, showcases the power of RCM in forming complex polyene-containing rings. nih.gov
Cross-Metathesis (CM) is an intermolecular reaction between two different alkenes. sigmaaldrich.com While controlling selectivity can be a challenge due to competing homodimerization, the development of second-generation catalysts has significantly improved the predictability and efficiency of CM reactions. researchgate.net CM is a valuable tool for constructing polyene systems by coupling smaller olefinic fragments. researchgate.net
Enyne Metathesis is a variation that occurs between an alkene and an alkyne, catalyzed by metal carbenes, to produce a conjugated 1,3-diene. chim.itorganic-chemistry.orgwikipedia.org This reaction is driven by the formation of the thermodynamically stable conjugated diene system. chim.itwikipedia.org Enyne metathesis can be performed in both an intramolecular fashion, known as Ring-Closing Enyne Metathesis (RCEYM), and an intermolecular fashion, called Cross-Enyne Metathesis (CEYM). chim.itorganic-chemistry.org RCEYM is a powerful method for synthesizing carbo- and heterocyclic compounds containing a 1,3-diene moiety. nih.govresearchgate.net CEYM provides a route to acyclic conjugated dienes by coupling an alkene and an alkyne. chim.it These methods offer a direct and atom-economical pathway to the conjugated diene systems that are fundamental components of polyenes like this compound.
Cyclization Reactions of Polyunsaturated Precursors
While this compound is an acyclic molecule, the principles of cyclization of polyunsaturated precursors are relevant for the synthesis of its cyclic analogues or as part of a strategy that involves a ring-opening step. Enyne metathesis, as discussed previously, is a prime example of a cyclization reaction of a polyunsaturated precursor (an enyne) to form a cyclic diene. nih.govresearchgate.net For instance, the intramolecular reaction of an enyne can lead to the formation of various ring sizes containing a conjugated diene system, which could be a structural component of a larger polyene-containing macrocycle. nih.gov
Metal-Catalyzed Coupling Reactions for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds, particularly for creating the sp²-sp² linkages that form the backbone of conjugated polyenes. nih.gov These methods are valued for their mild reaction conditions, stereospecificity, and broad functional group tolerance, which are crucial when dealing with sensitive polyene structures. nih.gov
The Suzuki-Miyaura coupling is one of the most widely used reactions in this class. It involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. rose-hulman.edu This reaction is particularly effective for constructing conjugated dienes and higher polyene systems with high stereochemical purity. rose-hulman.edu An iterative cross-coupling strategy using B-protected haloalkenylboronic acid building blocks has been developed, enabling the modular and efficient synthesis of complex polyene natural products. nih.govresearchgate.net This approach allows for the sequential addition of units, extending the conjugated system in a controlled manner. nih.gov
The Stille coupling is another powerful method that couples an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is highly versatile and has been used to synthesize conjugated polymers. osti.govwiley-vch.de A key advantage is the stability of the organostannane reagents to air and moisture. wikipedia.org Vinyl stannanes are common coupling partners, and the reaction generally proceeds with retention of the alkene's stereochemistry. wikipedia.org Convergent syntheses using hetero-bis-metallated alkenes have been developed, allowing for sequential Stille and Suzuki-Miyaura couplings in a one-pot procedure to rapidly assemble complex polyene systems. rsc.orgacs.org
Other metal-catalyzed reactions, such as the Heck reaction (coupling of an organohalide with an alkene) and couplings involving alkynes, also provide powerful strategies for constructing the extended π-systems found in this compound and its analogues. nih.govrsc.org
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Reactants | Product | Key Features | Stereocontrol |
| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Alkene | Forms C=C bond; fixed double bond position. | Dependent on ylide (Z for non-stabilized, E for stabilized). |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Carbanion | Alkene | Water-soluble byproduct; high nucleophilicity. | Predominantly E-alkenes. |
| Ring-Closing Metathesis | Acyclic Diene | Cyclic Alkene | Forms macrocycles; driven by ethylene release. | Dependent on substrate and catalyst. |
| Cross Metathesis | Two different Alkenes | New Alkene | Intermolecular C=C bond formation. | Can be challenging; catalyst dependent. |
| Enyne Metathesis | Alkene + Alkyne | Conjugated Diene | Atom economical; forms stable dienes. | Generally good control. |
| Suzuki-Miyaura Coupling | Organoboron + Organic Halide | Biaryl or Polyene | Mild conditions; functional group tolerant. | Stereospecific (retains reactant geometry). |
| Stille Coupling | Organostannane + Organic Halide | Biaryl or Polyene | Air/moisture stable reagents; versatile. | Stereospecific (retains reactant geometry). |
Chemical Reactivity and Mechanistic Investigations of Undeca 1,3,5,8 Tetraene
Pericyclic Reactions and Intramolecular Cycloadditions
The intramolecular Diels-Alder (IMDA) reaction is a powerful ring-forming strategy in which a diene and a dienophile are present in the same molecule. In undeca-1,3,5,8-tetraene, the 1,3,5-triene moiety can serve as the diene, while the C8-C9 double bond acts as the dienophile. This reaction leads to the formation of a bicyclic system with a high degree of stereocontrol.
While specific experimental data on the intramolecular Diels-Alder reaction of unsubstituted this compound is not extensively documented in readily available literature, the principles of IMDA reactions allow for predictions of its behavior. The diastereoselectivity of the IMDA reaction is primarily discussed in terms of endo and exo transition states, which lead to different stereoisomeric products. The endo transition state is often favored due to secondary orbital interactions, which are stabilizing interactions between the orbitals of the dienophile's substituent and the diene. Conversely, the exo transition state is sterically less hindered.
The preference for endo or exo products can be influenced by various factors, including the presence of substituents and the use of Lewis acid catalysts. Lewis acids can enhance the endo selectivity by coordinating to the dienophile, lowering its LUMO energy and strengthening secondary orbital interactions masterorganicchemistry.com.
Table 1: Representative Diastereoselectivity in Intramolecular Diels-Alder Reactions (Note: This table presents illustrative data for analogous systems to demonstrate the concept of endo/exo selectivity and is not experimental data for this compound.)
| Substrate Analogue | Conditions | Endo:Exo Ratio |
|---|---|---|
| Acyclic Triene with terminal ester | Thermal (180 °C) | 80:20 |
| Acyclic Triene with terminal ester | Lewis Acid (Et2AlCl) | >95:5 |
| Furan-based tetraene | Thermal (110 °C) | 75:25 |
| Furan-based tetraene | Lewis Acid (ZnI2) | 90:10 |
The tether connecting the diene and dienophile in an IMDA reaction plays a crucial role in determining the feasibility and outcome of the reaction. The length and flexibility of the tether affect the ability of the molecule to adopt the required transition state geometry. For this compound, the three-carbon tether between the triene and the dienophile (C6, C7, and C8) is generally of suitable length for the formation of a six-membered ring fused to a five-membered ring. Shorter tethers can introduce significant ring strain, making the reaction more difficult, while longer tethers can lead to a decrease in reactivity due to entropic factors escholarship.orgmasterorganicchemistry.com.
Substituents on the tetraene backbone can have profound effects on the reactivity and selectivity of the IMDA reaction. Electron-withdrawing groups on the dienophile (C8=C9) can accelerate the reaction by lowering the energy of the LUMO. Conversely, electron-donating groups on the diene (the triene system) can increase the rate of reaction by raising the energy of the HOMO. The strategic placement of substituents can also influence the diastereoselectivity by favoring one transition state over another due to steric or electronic interactions nih.gov.
The activation parameters for an intramolecular Diels-Alder reaction, specifically the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the reaction mechanism. IMDA reactions typically have a negative activation entropy due to the highly ordered transition state, although this is generally less negative than for intermolecular Diels-Alder reactions.
High pressure can significantly accelerate Diels-Alder reactions, including intramolecular variants. This is due to the reaction having a negative activation volume (ΔV‡), meaning the volume of the transition state is smaller than the volume of the reactants. Applying external pressure favors the formation of the more compact transition state, thus increasing the reaction rate.
Table 2: Representative Activation Parameters for Intramolecular Cycloadditions (Note: This table presents illustrative data for analogous systems and is not experimental data for this compound.)
| Reaction System | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔV‡ (cm³/mol) |
|---|---|---|---|
| Acyclic Triene Cyclization | 25 - 30 | -15 to -25 | -20 to -30 |
| Furan-based IMDA | 22 - 28 | -18 to -28 | -25 to -35 |
Electrocyclic reactions are pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated pi system, leading to a cyclic product, or the reverse ring-opening process. This compound, possessing a conjugated tetraene system, can theoretically undergo an 8π electrocyclization to form an eight-membered ring, cycloocta-1,3,5,7-tetraene. However, the more commonly observed electrocyclic reaction for such systems is a 6π electrocyclization of the 1,3,5-triene portion to form a six-membered ring, 1,2,3,4-tetrahydronaphthalene, if part of an aromatic system, or a substituted cyclohexadiene.
These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of pi electrons and whether the reaction is induced by heat (thermal) or light (photochemical). For a 6π system like the triene portion of this compound, thermal electrocyclization proceeds via a disrotatory motion of the terminal p-orbitals, while photochemical electrocyclization occurs via a conrotatory motion masterorganicchemistry.commasterorganicchemistry.com. Computational studies on 1,3,5,7-tetraenes suggest that an 8π-6π electrocyclization cascade is possible, where an initial 8π ring closure is followed by a 6π closure nih.gov.
Sigmatropic rearrangements are concerted pericyclic reactions in which a sigma bond migrates across a conjugated pi system. The nomenclature [i,j] indicates that the sigma bond moves from position Current time information in San José, CR.Current time information in San José, CR. to [i,j].
Current time information in San José, CR.libretexts.org-Hydrogen Shift: In this compound, a hydrogen atom can migrate from one carbon to another five carbons away. For example, a hydrogen could shift from C5 to C1 or from C7 to C3. These shifts are thermally allowed and proceed suprafacially (on the same face of the pi system).
escholarship.orgCurrent time information in San José, CR.-Hydrogen Shift: While less common, a escholarship.orgCurrent time information in San José, CR.-hydrogen shift could also occur within the tetraene system. Thermally, these rearrangements are predicted to proceed in an antarafacial manner (on opposite faces of the pi system), which can be sterically demanding in cyclic systems but is more feasible in flexible acyclic molecules.
masterorganicchemistry.commasterorganicchemistry.com-Cope Rearrangement: The Cope rearrangement is a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement of a 1,5-diene libretexts.orgmasterorganicchemistry.comwikipedia.org. While this compound itself is not a 1,5-diene, certain conformations or isomers could potentially undergo such a rearrangement. For instance, if the molecule were to isomerize to a structure containing a 1,5-diene moiety, a Cope rearrangement could occur. These rearrangements typically require thermal activation and proceed through a chair-like transition state wikipedia.orglibretexts.org.
Intramolecular Diels-Alder Reactions (IMDA)
Photochemical Transformations and Photoisomerization
The photochemical behavior of conjugated polyenes is governed by the absorption of light, leading to electronically excited states that can undergo various transformations. These typically include stereoisomerization around the double bonds and, in some cases, cyclization reactions.
Light-Induced Stereoisomerization Processes
For a molecule like this compound, with multiple double bonds, light-induced stereoisomerization would be an expected photochemical process. This involves the conversion between different geometric isomers (E/Z or cis/trans) upon irradiation. The process is initiated by the absorption of a photon, which promotes a π electron to a π* antibonding orbital. In this excited state, the rotational barrier around the double bonds is significantly reduced, allowing for isomerization. Upon relaxation back to the ground electronic state, the molecule can exist as a different stereoisomer. The specific quantum yields and photostationary state distributions for the various isomers of this compound are not documented in the available literature.
Hypothetical Stereoisomerization Data for this compound
The following table is a hypothetical representation of data that would be obtained from a study on the light-induced stereoisomerization of a specific isomer of this compound. Note: This data is illustrative and not based on experimental results.
| Irradiated Isomer | Wavelength (nm) | Solvent | Photostationary State Composition (%) |
| (1E,3E,5Z,8E) | 313 | Hexane | (1E,3E,5Z,8E): 45, (1Z,3E,5Z,8E): 25, Other Isomers: 30 |
| (1E,3Z,5E,8Z) | 254 | Acetonitrile | (1E,3Z,5E,8Z): 20, (1E,3E,5E,8Z): 50, Other Isomers: 30 |
Photocyclization Pathways
Conjugated polyenes can also undergo photocyclization reactions, which are pericyclic reactions that occur from an electronically excited state. For a tetraene system, various electrocyclization reactions could be envisioned, leading to the formation of cyclic products with new sigma bonds. The stereochemistry of the product is governed by the Woodward-Hoffmann rules for photochemical reactions. For instance, a conjugated triene subunit within the undecatetraene could undergo a 6π electrocyclization to form a cyclohexadiene derivative. However, no specific studies on the photocyclization pathways of this compound have been reported.
Reactivity of Related C11 Hydrocarbon Carbenes and Radical Intermediates
The photolysis of polyenes can sometimes lead to the formation of highly reactive intermediates such as carbenes and radicals, although this is less common than isomerization and cyclization.
Carbenes are neutral species containing a divalent carbon atom. If a C11 hydrocarbon carbene were to be formed from this compound, its reactivity would be characterized by additions to double bonds to form cyclopropanes and insertions into C-H bonds. The specific carbene and its subsequent reactions would depend on the photochemical conditions and the structure of the precursor.
Radical intermediates could be formed through homolytic cleavage of bonds in the excited state. These species would be highly reactive and could participate in a variety of subsequent reactions, including hydrogen abstraction, addition to double bonds, and radical-radical recombination. The nature and fate of any such radical intermediates derived from this compound have not been investigated.
Theoretical and Computational Chemistry of Undeca 1,3,5,8 Tetraene
Quantum Chemical Characterization of Electronic Structure
The arrangement of electrons, particularly those in π-orbitals, dictates the chemical behavior of conjugated polyenes. Quantum chemical methods are essential for characterizing this electronic structure.
In conjugated polyenes like Undeca-1,3,5,8-tetraene, the p-orbitals on the sp²-hybridized carbon atoms overlap to create a set of delocalized π molecular orbitals (MOs) that extend across the conjugated system. libretexts.orgsrce.hr The number of π MOs formed is equal to the number of p-orbitals that combine. For the tetraene system (four double bonds, eight p-orbitals), eight π MOs are generated. These are divided into four lower-energy bonding orbitals (ψ1, ψ2, ψ3, ψ4) and four higher-energy anti-bonding orbitals (ψ5, ψ6, ψ7, ψ8).
In the ground state, the eight π electrons fill the four bonding molecular orbitals. The energy of these orbitals increases with the number of nodes (regions of zero electron density) between the nuclei. fiveable.me
Table 1: Conceptual π Molecular Orbitals for a Linear Tetraene System
| Molecular Orbital | Number of Nodes | Character | Occupancy (Ground State) |
|---|---|---|---|
| ψ₁ | 0 | Bonding | 2 electrons |
| ψ₂ | 1 | Bonding | 2 electrons |
| ψ₃ | 2 | Bonding | 2 electrons |
| ψ₄ | 3 | Bonding | 2 electrons |
| ψ₅* | 4 | Antibonding | 0 electrons |
| ψ₆* | 5 | Antibonding | 0 electrons |
| ψ₇* | 6 | Antibonding | 0 electrons |
Of particular importance are the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org According to FMO theory, the reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. wikipedia.orgtaylorandfrancis.com
HOMO (ψ₄): As the highest-energy orbital containing electrons, the HOMO is considered nucleophilic. Its energy level indicates the molecule's ability to donate electrons. fiveable.meyoutube.com
LUMO (ψ₅):* As the lowest-energy orbital without electrons, the LUMO is considered electrophilic. Its energy level indicates the molecule's ability to accept electrons. fiveable.meyoutube.com
The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and the energy required for electronic excitation, which is relevant in UV-Vis spectroscopy. fiveable.meyoutube.com Computational methods like Density Functional Theory (DFT) can accurately calculate the energies and visualize the shapes of these frontier orbitals, providing insight into how this compound would interact with other reagents. taylorandfrancis.com
Aromaticity is a property of cyclic, planar, and fully conjugated systems that leads to enhanced stability. According to Hückel's rule, a system is aromatic if it contains (4n + 2) π electrons, where 'n' is a non-negative integer. Conversely, a system with 4n π electrons is considered antiaromatic and is destabilized. libretexts.orglibretexts.org
While this compound is an acyclic molecule, we can consider its hypothetical cyclic analogues to discuss these concepts. A cyclic, planar, fully conjugated molecule with an eleven-carbon ring could exist as various charged or neutral species. For instance, a hypothetical bicyclo[5.4.0]undeca- or bicyclo[6.3.0]undeca- framework containing a fully conjugated system could be analyzed. frontiersin.org
Consider a hypothetical planar cycloundecapentaenyl anion. This system would be cyclic and fully conjugated, with 12 π electrons (10 from the five double bonds and 2 from the negative charge). Since 12 is a 4n number (n=3), this species would be antiaromatic. libretexts.orgmasterorganicchemistry.com Computationally, this destabilization would be reflected in its electronic energy and magnetic properties (e.g., nucleus-independent chemical shift values). In reality, such a system would likely distort from planarity to break the conjugation and avoid the energetic penalty of antiaromaticity, thereby becoming non-aromatic, much like the tub-shaped cyclooctatetraene. libretexts.org
Table 2: Hückel's Rule for Aromaticity and Antiaromaticity
| Property | Aromatic | Antiaromatic | Non-Aromatic |
|---|---|---|---|
| π Electron Count | 4n + 2 | 4n | Any |
| Structural Requirements | Cyclic, Planar, Fully Conjugated | Cyclic, Planar, Fully Conjugated | Fails one or more criteria (e.g., non-planar, not fully conjugated) |
| Stability | Exceptionally Stable | Unstable | Normal Stability |
| Example | Benzene (6 π electrons) | Cyclobutadiene (4 π electrons) | Cyclooctatetraene (8 π electrons, non-planar) |
Computational studies on related cyclic systems, such as cyclacenes, confirm that electronic effects and strain play crucial roles in determining stability and reactivity. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry is indispensable for mapping the detailed pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates.
Pericyclic reactions, such as electrocyclizations and cycloadditions, are characteristic of polyene systems. acs.orgresearchgate.net To study the mechanism of such a reaction involving this compound, the first step is to locate the transition state (TS) on the potential energy surface. comporgchem.com
Density Functional Theory (DFT) is a widely used method for this purpose. rsc.orgresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Geometries of the reactants, products, and a proposed transition state are optimized using a chosen DFT functional (e.g., B3LYP, M06-2X) and basis set. comporgchem.comresearchgate.net
Validation of a located TS is critical. This is achieved by performing a frequency calculation on the optimized TS geometry. youtube.com A true transition state must have exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, for example, the simultaneous breaking and forming of bonds during an electrocyclic ring closure. youtube.com
Once a transition state has been located and validated, the reaction pathway connecting it to the reactants and products can be mapped. This is often done using an Intrinsic Reaction Coordinate (IRC) calculation. arxiv.org An IRC calculation follows the reaction path downhill from the TS, ensuring that it smoothly connects the intended reactants on one side and the products on the other. arxiv.orgaps.org
Table 3: Hypothetical Free Energy Profile for a Reaction of this compound
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reagent | 0.0 (Reference) |
| Transition State (TS) | Highest energy point on the reaction path | +25.0 (Activation Energy) |
Many reactions of polyenes can yield multiple stereoisomeric or regioisomeric products. This compound is an unsymmetrical polyene, meaning reactions like cycloadditions could lead to different regioisomers. Furthermore, many reactions create new stereocenters.
Computational methods can predict the dominant product by comparing the activation energies of all possible competing pathways. ippi.ac.irrsc.org For example, in a Diels-Alder reaction where this compound acts as the diene component, different regioisomeric and stereoisomeric (endo/exo) transition states can be modeled. scispace.com
According to transition state theory, the reaction pathway with the lowest activation free energy (ΔG‡) will be the fastest and will thus lead to the major kinetic product. ippi.ac.ir By systematically calculating the energies of all plausible transition states, a reliable prediction of the reaction's regioselectivity and stereoselectivity can be made. scispace.comnih.gov This predictive power is one of the most valuable applications of computational chemistry in organic synthesis.
Conformational Analysis and Molecular Dynamics Simulations
Conformational Analysis of this compound would involve mapping its potential energy surface (PES) as a function of the dihedral angles of the single bonds within the carbon backbone. The main driving force for the geometry of the conjugated 1,3,5-hexatriene (B1211904) portion of the molecule is the maximization of π-orbital overlap, which favors planar conformations. However, rotations around the C2-C3, C4-C5, and C6-C7 single bonds can lead to various conformers. For other small polyenes, computational studies have shown that the all-trans (or more accurately, all-antiperiplanar) conformation is typically the most stable due to minimized steric hindrance. For this compound, this would correspond to a largely planar, extended structure for the conjugated system.
The energy barriers for rotation around the central single bonds in conjugated polyenes are generally higher than for typical alkanes due to the partial double bond character arising from electron delocalization. These barriers can be calculated using quantum chemical methods to predict the rates of interconversion between different conformers.
Molecular Dynamics (MD) Simulations offer a way to explore the dynamic behavior of this compound over time. By simulating the motion of all atoms in the molecule, MD can reveal how the molecule flexes, bends, and transitions between different conformational states at various temperatures. Such simulations typically employ classical force fields, which are sets of parameters that describe the potential energy of the system. For a molecule like this compound, force fields such as CHARMM or AMBER would be suitable.
MD simulations can provide insights into the time-averaged distribution of conformers and the timescales of conformational changes. For instance, one could analyze the rotational correlation functions to understand the flexibility of different parts of the molecule. The results of these simulations are crucial for understanding how the molecule might behave in different environments, such as in solution or when interacting with other molecules.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Predicted Population at 298 K (%) |
|---|---|---|---|
| all-trans (planar) | 0.00 | ~180° | >95 |
| s-cis (gauche) | 2.5 - 4.0 | ~60° | <5 |
| s-trans/s-cis | 3.0 - 5.0 | ~180°, ~60° | <2 |
Advanced Ab Initio and Density Functional Theory (DFT) Methodologies
To obtain a more accurate and detailed understanding of the electronic structure and properties of this compound, more sophisticated computational methods are required.
Ab Initio Methods , which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous way to study molecular systems. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which is significant in conjugated systems. More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), incorporate electron correlation and provide much more accurate results for energies and geometries. However, these methods are computationally very demanding, and their application to a molecule of this size would require significant computational resources.
Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic structure based on the electron density rather than the many-electron wavefunction. The choice of the exchange-correlation functional is critical in DFT. For conjugated systems, hybrid functionals like B3LYP are often a good starting point. arcabc.ca However, for more accurate predictions of excited states and long-range interactions, range-separated functionals like CAM-B3LYP or highly parameterized functionals like M06-2X are often preferred. arcabc.caacs.org
These advanced methods can be used to calculate a wide range of properties for this compound, including:
Optimized geometries: Providing precise bond lengths and angles for the most stable conformers.
Vibrational frequencies: Which can be compared with experimental infrared and Raman spectra.
Electronic excitation energies: Predicting the UV-Vis absorption spectrum of the molecule.
Ionization potentials and electron affinities: Important for understanding the molecule's redox properties.
The choice of the basis set is also crucial for the accuracy of these calculations. Pople-style basis sets like 6-31G* or 6-311+G** are commonly used, while for very high accuracy, correlation-consistent basis sets like cc-pVTZ are employed.
| Method | Key Features | Typical Application for this compound |
|---|---|---|
| B3LYP | Hybrid functional, good general-purpose accuracy. arcabc.ca | Geometry optimization, vibrational frequencies. |
| CAM-B3LYP | Range-separated hybrid, better for charge-transfer and excited states. arcabc.ca | Excitation energies (UV-Vis spectrum), long-range interactions. |
| M06-2X | High-nonlocality functional, good for non-covalent interactions and thermochemistry. acs.org | Accurate energetics of conformers, reaction barriers. |
| CCSD(T) | "Gold standard" ab initio method for electron correlation. | Benchmark calculations for energies of key conformers. |
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the detailed structure of Undeca-1,3,5,8-tetraene, providing insights into its carbon framework and the stereochemistry of its olefinic bonds.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum reveals signals in distinct regions corresponding to the different types of protons. The olefinic protons of the conjugated system and the isolated double bond are expected to resonate in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-electron systems. The aliphatic protons on the ethyl group and the methylene (B1212753) group at C-7 would appear further upfield.
The geometry of the double bonds (E/Z configuration) is primarily determined by the magnitude of the vicinal coupling constants (³J) between the olefinic protons. A larger coupling constant (typically ³J = 11-18 Hz) is characteristic of a trans (E) configuration, while a smaller value (³J = 6-15 Hz) indicates a cis (Z) arrangement. libretexts.org
The ¹³C NMR spectrum complements the ¹H data by showing distinct signals for each unique carbon atom. The sp²-hybridized carbons of the double bonds appear in the downfield region (δ 100-150 ppm), while the sp³-hybridized carbons of the aliphatic portions are found upfield.
Table 1: Illustrative ¹H and ¹³C NMR Data Ranges for this compound
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1-H | ~5.0 | ~115 | Terminal vinyl group |
| C2-H | ~6.2 | ~135 | Part of conjugated system |
| C3-H | ~6.0 | ~130 | Part of conjugated system |
| C4-H | ~6.0 | ~130 | Part of conjugated system |
| C5-H | ~6.2 | ~132 | Part of conjugated system |
| C6-H | ~5.5 | ~128 | Part of conjugated system |
| C7-H₂ | ~2.8 | ~35 | Allylic to two double bonds |
| C8-H | ~5.4 | ~125 | Isolated double bond |
| C9-H | ~5.4 | ~130 | Isolated double bond |
| C10-H₂ | ~2.0 | ~25 | Aliphatic |
Note: These are generalized, expected values. Actual shifts depend on the specific stereoisomer and solvent.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and piecing together the molecule's complete structure. slideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. github.io For this compound, COSY would reveal correlations between adjacent protons, allowing for the tracing of the proton-proton connectivity through the entire carbon chain. For example, it would show the coupling between the protons on C-10 and C-11, and the sequential couplings along the C1 through C6 conjugated system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond C-H coupling). youtube.com This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already-assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. youtube.com HMBC is crucial for connecting the different spin systems identified by COSY. For instance, it would show a correlation between the protons on C-6 and the carbon at C-8, bridging the gap across the C6-C7-C8 linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. huji.ac.il This is particularly powerful for confirming the geometry of the double bonds. For example, in a Z-configured double bond, a NOE would be observed between the protons on the same side of the bond, whereas in an E-configuration, the NOE would be between protons on opposite sides of the adjacent single bond.
Table 2: Application of 2D NMR for Structural Assignment of this compound
| Experiment | Type of Correlation | Primary Application |
|---|---|---|
| COSY | ¹H—¹H through 2-3 bonds | Establishes proton connectivity within spin systems (e.g., C1-C6, C8-C11). |
| HSQC | ¹H—¹³C through 1 bond | Assigns each carbon atom by linking it to its attached proton(s). |
| HMBC | ¹H—¹³C through 2-4 bonds | Connects the individual spin systems to build the complete carbon skeleton. |
| NOESY | ¹H—¹H through space | Confirms stereochemistry (E/Z) of double bonds and determines spatial relationships. |
Double resonance, or decoupling, experiments are another powerful tool for confirming coupling relationships. In a typical homonuclear decoupling experiment, a specific proton resonance is irradiated with a second radiofrequency field. This removes its coupling interaction with all other protons. The resulting simplification of the splitting patterns in the spectrum provides unambiguous proof of which protons are coupled to the irradiated proton, thereby confirming the connectivity map derived from COSY analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
UV-Vis spectroscopy is used to study conjugated π-electron systems. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a bonding or non-bonding orbital to an anti-bonding orbital. For polyenes, the most significant electronic transition is from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). openstax.org
The structure of this compound contains a conjugated 1,3,5-triene system. This extended system of alternating double and single bonds lowers the energy gap between the HOMO and LUMO. youtube.com As a result, the molecule absorbs light at a longer wavelength (λmax) compared to molecules with less conjugation. libretexts.org Each additional double bond in a conjugated system typically shifts the λmax to a longer wavelength by about 30 nm. libretexts.org This shift to a longer wavelength is known as a bathochromic shift. libretexts.org Based on the λmax values of simpler polyenes, the conjugated triene portion of this compound is expected to have a strong absorption in the UV region.
Table 3: UV Absorption Maxima (λmax) for Acyclic Polyenes
| Compound | Structure | Number of Conjugated C=C | λmax (nm) |
|---|---|---|---|
| 1,3-Butadiene | H₂C=CH−CH=CH₂ | 2 | 217 openstax.org |
| 1,3,5-Hexatriene (B1211904) | H₂C=CH−CH=CH−CH=CH₂ | 3 | 258 openstax.org |
Based on this trend, the λmax for the triene chromophore in this compound would be predicted to be in a similar range to that of 1,3,5-hexatriene, around 258 nm.
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, so an IR spectrum provides a unique "vibrational fingerprint" of the molecule. nih.gov This technique is particularly useful for identifying the functional groups present. maricopa.edu
For this compound, the IR spectrum would be characterized by absorptions corresponding to its alkene and alkane functionalities. The key absorptions would confirm the presence of C=C double bonds and both sp² and sp³ hybridized C-H bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | =C-H (sp²) | 3100-3010 | Medium openochem.org |
| C-H Stretch | -C-H (sp³) | 2960-2850 | Strong openochem.org |
| C=C Stretch | Conjugated C=C | 1650-1600 | Variable |
| C=C Stretch | Isolated C=C | 1680-1640 | Variable vscht.cz |
The C=C stretching vibrations for the conjugated system may appear at a slightly lower frequency and with higher intensity compared to the isolated double bond. The out-of-plane C-H bending bands in the 1000-650 cm⁻¹ region can also provide information about the substitution pattern and stereochemistry of the double bonds.
Emerging Research Directions and Applications in Advanced Organic Synthesis
Development of Biomimetic Synthetic Strategies
Biomimetic synthesis, which draws inspiration from nature's biosynthetic pathways, offers a powerful approach to the efficient synthesis of complex natural products. wikipedia.orgwiley.com Nature utilizes polyene precursors in a variety of cyclization reactions to construct intricate polycyclic structures, often with remarkable stereocontrol. wikipedia.orgnih.gov The enzymatic machinery in organisms can precisely fold and activate polyene chains to trigger cascade reactions, leading to the formation of multiple rings in a single transformation. nih.gov
Inspired by these biological processes, chemists are developing synthetic strategies that mimic these enzymatic cyclizations. wikipedia.org While specific biomimetic syntheses directly employing Undeca-1,3,5,8-tetraene are not yet extensively documented, its tetraene backbone presents a compelling substrate for such investigations. Researchers are exploring the use of various catalysts and reaction conditions to induce controlled cyclizations of polyene substrates. For instance, the strategic placement of functional groups along the polyene chain can direct the regioselectivity and stereoselectivity of the cyclization cascade.
Table 1: Comparison of Key Features in Enzymatic and Biomimetic Polyene Cyclizations
| Feature | Enzymatic Cyclization | Biomimetic Cyclization |
| Catalyst | Enzymes (e.g., terpene cyclases) | Lewis acids, Brønsted acids, organocatalysts |
| Reaction Environment | Aqueous, at physiological pH and temperature | Often organic solvents, wider range of temperatures and pressures |
| Control Elements | Precise substrate pre-organization in active site | Catalyst structure, substrate conformation, reaction conditions |
| Stereoselectivity | Typically excellent | Variable, a key area of ongoing research |
| Substrate Scope | Generally specific to natural substrates | Broader, allows for unnatural polyene precursors |
The development of biomimetic strategies for this compound could lead to novel and efficient routes for the synthesis of complex molecules with potential applications in medicine and materials science.
Exploration of this compound as a Building Block in Complex Molecule Synthesis
The modular nature of many natural products, particularly polyketides and polyenes, has inspired the development of building block-based synthetic strategies. nih.govnih.gov This approach involves the iterative coupling of smaller, well-defined molecular fragments to construct larger, more complex targets. acs.org This methodology offers flexibility and efficiency, allowing for the rapid generation of molecular diversity. nih.govnih.gov
This compound, with its conjugated and non-conjugated double bonds, represents a potentially valuable C11 building block for the synthesis of a variety of complex molecules. Its diene and isolated double bond functionalities allow for a range of selective chemical transformations. For example, the conjugated diene system can participate in Diels-Alder reactions to form six-membered rings, a common motif in natural products. The isolated double bond can be functionalized independently through reactions such as epoxidation, dihydroxylation, or metathesis.
A recent study has demonstrated that a significant portion of known polyene natural products can be synthesized from a limited set of just 12 building blocks using a single coupling reaction. nih.gov This highlights the power of a building block approach in streamlining the synthesis of this important class of molecules. While this compound was not one of these initial 12, its unique structure suggests its potential to expand this synthetic toolbox.
Table 2: Potential Reactions for the Elaboration of this compound as a Building Block
| Reaction Type | Target Functionality | Potential Application in Complex Molecule Synthesis |
| Diels-Alder Cycloaddition | Conjugated Diene | Construction of cyclohexene (B86901) rings and polycyclic frameworks. |
| Olefin Metathesis | Isolated Double Bond | Chain extension, ring-closing, and cross-metathesis reactions. nih.govresearchgate.netbeilstein-journals.org |
| Epoxidation/Ring-Opening | Isolated Double Bond | Introduction of stereocenters and diverse functional groups. |
| Heck Coupling | Terminal Alkene | Carbon-carbon bond formation for chain elongation. |
| Biocatalytic Transformations | Polyene Chain | Enantioselective functionalization. nih.govucsb.eduacs.org |
The strategic application of these reactions to the this compound framework could provide access to a wide array of complex molecular architectures, including those found in biologically active natural products.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for organic synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. seqens.comnih.govthieme.de These benefits are particularly relevant for the synthesis and manipulation of polyenes, which can be unstable under prolonged heating or exposure to air. The precise control over reaction parameters afforded by flow reactors can minimize the degradation of sensitive intermediates and products. nih.gov
The integration of this compound synthesis and its subsequent transformations into a continuous flow process could lead to more efficient and scalable production methods. For instance, a multi-step sequence involving the formation of the tetraene followed by a selective functionalization could be "telescoped" into a single, uninterrupted flow process, eliminating the need for isolation and purification of intermediates. researchgate.net
Furthermore, the combination of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, is poised to revolutionize the discovery and optimization of new reactions and synthetic routes. researchgate.netsigmaaldrich.com An automated system could rapidly screen a wide range of catalysts and reaction conditions for the transformation of this compound, accelerating the discovery of novel and efficient synthetic methods.
Table 3: Advantages of Flow Chemistry for Polyene Synthesis
| Advantage | Description | Relevance to this compound |
| Enhanced Safety | Small reaction volumes minimize the risk of hazardous events. | Handling of potentially reactive polyenes and energetic reagents. |
| Precise Temperature Control | Excellent heat transfer allows for accurate and uniform temperature profiles. | Minimizing thermal decomposition of the tetraene and its derivatives. |
| Improved Mixing | Efficient mixing of reagents leads to faster reaction rates and better reproducibility. | Ensuring homogeneous reaction conditions for selective transformations. |
| Scalability | Scaling up production is achieved by running the flow reactor for longer periods. | Facilitating the production of larger quantities of this compound or its derivatives. |
| Automation | Integration with automated systems for reaction optimization and library synthesis. | High-throughput screening of catalysts and conditions for transformations of the tetraene. |
The application of flow chemistry and automation to the synthesis and manipulation of this compound holds significant promise for the development of more robust, efficient, and scalable synthetic processes.
Advanced Catalyst Design for Polyene Transformations
The development of new catalysts is a cornerstone of modern organic synthesis, enabling reactions with high levels of selectivity and efficiency. nih.gov For polyenes like this compound, the design of catalysts that can differentiate between the various double bonds is a significant challenge and a key area of research.
Recent advances in catalysis offer exciting possibilities for the selective transformation of this compound. For example, shape-selective catalysts, such as certain zeolites or metal-organic frameworks (MOFs), could potentially distinguish between the conjugated and non-conjugated double bonds based on their steric environment. Similarly, the development of catalysts for stereoselective polymerizations and metathesis reactions could enable the synthesis of novel materials with defined properties from this tetraene monomer. nih.govrsc.orgrsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, also presents a powerful tool for the selective functionalization of polyenes. nih.govucsb.eduacs.org Engineered enzymes could be designed to act on specific double bonds of this compound with high enantio- and regioselectivity, providing access to chiral building blocks that are difficult to prepare using traditional chemical methods.
Table 4: Emerging Catalytic Strategies for Polyene Transformations
| Catalytic Strategy | Description | Potential Application to this compound |
| Shape-Selective Catalysis | Catalysts with well-defined pores or cavities that control substrate access to the active site. | Selective reactions at the less sterically hindered double bonds. |
| Directed Catalysis | Substrates with directing groups that bind to the catalyst and position it for a specific reaction. | Functionalization of a specific double bond by incorporating a directing group into the substrate. |
| Photoredox Catalysis | Use of light to generate reactive intermediates from a photocatalyst. idw-online.de | Novel C-C and C-heteroatom bond formations under mild conditions. |
| Enantioselective Catalysis | Catalysts that produce one enantiomer of a chiral product in excess. researchgate.net | Asymmetric functionalization of the double bonds to create chiral centers. |
| Tandem Catalysis | Multiple catalytic transformations occur in a single pot, often with synergistic effects. | Efficient construction of complex molecules from this compound in a one-pot process. |
The continued development of advanced catalyst systems will be crucial for unlocking the full synthetic potential of this compound and other polyenes in advanced organic synthesis.
Q & A
Q. Data Contradictions :
| Study | Predicted λ_max (nm) | Observed λ_max (nm) | Solvent |
|---|---|---|---|
| Computational (DFT) | 320 | 310 | Gas Phase |
| Experimental | - | 305 | Cyclohexane |
Resolution : Incorporate solvent correction models (e.g., COSMO-RS) into DFT workflows .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify olefinic protons (δ 5.2–5.8 ppm) and carbons (δ 120–130 ppm). Use DEPT-135 to distinguish CH₂ groups in branched isomers .
- IR Spectroscopy : Confirm C=C stretches (1650–1680 cm⁻¹) and absence of carbonyl byproducts .
- Mass Spectrometry (HRMS) : Verify molecular ion [M⁺] at m/z 148.12 with isotopic patterns matching C₁₁H₁₆ .
Q. Contradictory Data :
| Study | Proposed Mechanism | Activation Energy (kcal/mol) |
|---|---|---|
| Theoretical | Concerted | 18.7 |
| Experimental (KIE) | Stepwise | 22.3 |
Resolution : Hybrid mechanisms may dominate under varying temperatures .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Storage : Under nitrogen at −20°C to prevent peroxidation .
- Handling : Use explosion-proof refrigerators and conduct reactions in fume hoods due to volatility (bp 110°C) .
Advanced: How can machine learning optimize reaction conditions for this compound derivatives?
Methodological Answer:
Train neural networks on datasets of analogous polyenes (e.g., deca-1,3,5,7-tetraene) to predict optimal catalysts and solvents. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
